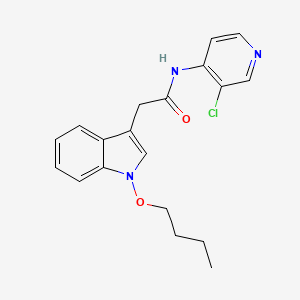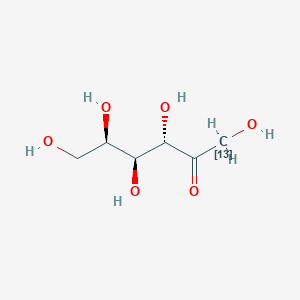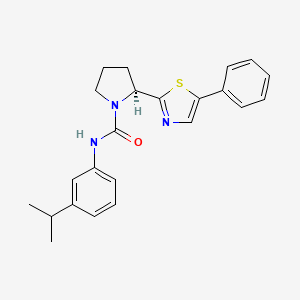
TRPV1 antagonist 3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRPV1 antagonist 3: is a compound that inhibits the activity of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that plays a crucial role in the sensation of pain and heat. It is activated by various stimuli, including capsaicin, heat, and protons. TRPV1 antagonists are being studied for their potential to treat chronic pain and other conditions related to TRPV1 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRPV1 antagonist 3 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The synthetic route typically involves the use of polar aprotic solvents and bases such as sodium to facilitate selective reactions . Specific details on the reaction conditions and reagents used can vary depending on the desired yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods to multi-kilogram scales. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions: TRPV1 antagonist 3 can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Chemistry: In chemistry, TRPV1 antagonist 3 is used as a tool to study the structure and function of TRPV1 channels. It helps in understanding the binding sites and activation mechanisms of these channels .
Biology: In biological research, this compound is used to investigate the role of TRPV1 in various physiological and pathological processes, including pain sensation, inflammation, and neurodegenerative diseases .
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating chronic pain, neuropathic pain, and other conditions associated with TRPV1 activation .
Industry: In the pharmaceutical industry, this compound is used in drug development and screening assays to identify new compounds with similar or improved efficacy .
Mechanism of Action
TRPV1 antagonist 3 exerts its effects by binding to the TRPV1 channel and inhibiting its activation. This prevents the influx of cations, such as calcium, into the cell, thereby reducing the sensation of pain and heat. The molecular targets of this compound include the binding sites on the TRPV1 channel, which are involved in its activation by various stimuli .
Comparison with Similar Compounds
Capsazepine: The first competitive TRPV1 antagonist described, used as a reference compound in TRPV1 research.
AMG9810: Another TRPV1 antagonist with similar properties and applications.
Iodoresiniferatoxin: A potent TRPV1 antagonist with a different chemical structure.
Uniqueness: TRPV1 antagonist 3 is unique in its specific binding affinity and selectivity for the TRPV1 channel. It offers distinct advantages in terms of potency and efficacy compared to other TRPV1 antagonists, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C23H25N3OS |
|---|---|
Molecular Weight |
391.5 g/mol |
IUPAC Name |
(2S)-2-(5-phenyl-1,3-thiazol-2-yl)-N-(3-propan-2-ylphenyl)pyrrolidine-1-carboxamide |
InChI |
InChI=1S/C23H25N3OS/c1-16(2)18-10-6-11-19(14-18)25-23(27)26-13-7-12-20(26)22-24-15-21(28-22)17-8-4-3-5-9-17/h3-6,8-11,14-16,20H,7,12-13H2,1-2H3,(H,25,27)/t20-/m0/s1 |
InChI Key |
CZISSZWUQQBGMU-FQEVSTJZSA-N |
Isomeric SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCC[C@H]2C3=NC=C(S3)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)NC(=O)N2CCCC2C3=NC=C(S3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
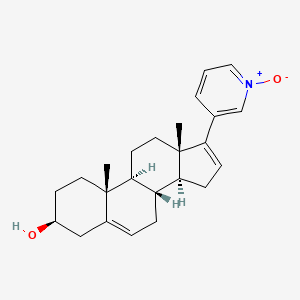
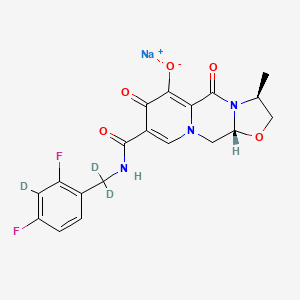
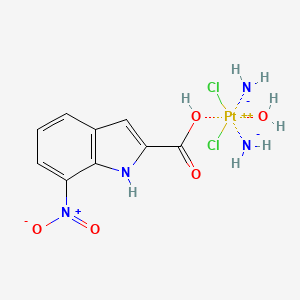
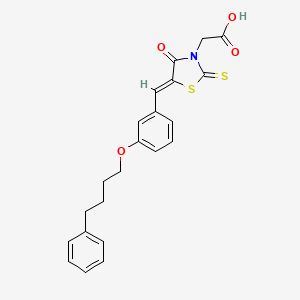
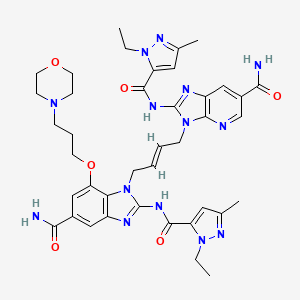
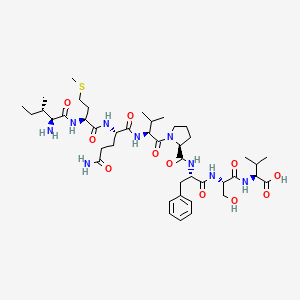
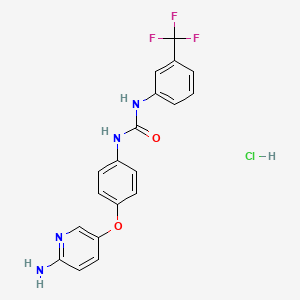
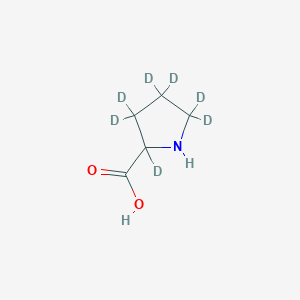
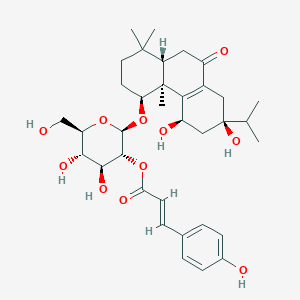
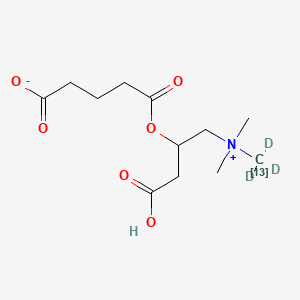
![(1R,3Z,7E,11R)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B12405479.png)
